molecular formula C77H119N23O30 B13809865 Pancreastatin(33-49)(porcine)

Pancreastatin(33-49)(porcine)

Cat. No.: B13809865
M. Wt: 1846.9 g/mol
InChI Key: MKZNEWGBYSSCTN-KRQMAMFESA-N
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Description

Pancreastatin(33-49)(porcine) is a peptide fragment derived from the larger peptide pancreastatin, which itself is isolated from the porcine pancreas. Pancreastatin is known for its insulin-suppressive actions and is a part of the chromogranin A protein family. The fragment Pancreastatin(33-49) retains significant biological activity and is often used in scientific research to study its effects on glucose metabolism and insulin regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pancreastatin(33-49)(porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Pancreastatin(33-49)(porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC) to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pancreastatin(33-49)(porcine) can undergo various chemical reactions, including:

    Oxidation: This can affect the methionine residues in the peptide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis or chemical modification.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide .

Scientific Research Applications

Pancreastatin(33-49)(porcine) has a wide range of applications in scientific research:

Mechanism of Action

Pancreastatin(33-49)(porcine) exerts its effects primarily by interacting with specific receptors on target cells. It inhibits insulin secretion by binding to receptors on pancreatic β-cells, thereby modulating intracellular signaling pathways. This interaction affects glucose uptake and metabolism in various tissues, including the liver and adipose tissue .

Comparison with Similar Compounds

Similar Compounds

    Neuropeptide Y: Another peptide with similar insulin-suppressive actions.

    Peptide YY: Shares structural similarities and affects glucose metabolism.

    Galanin: A neuropeptide with overlapping biological functions.

Uniqueness

Pancreastatin(33-49)(porcine) is unique due to its specific sequence and high potency in modulating insulin secretion. Its fragment retains significant biological activity, making it a valuable tool in research .

Properties

Molecular Formula

C77H119N23O30

Molecular Weight

1846.9 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C77H119N23O30/c1-36(2)31-49(72(126)98-50(32-40-11-7-6-8-12-40)73(127)92-42(13-9-29-84-77(82)83)65(119)85-33-54(81)104)90-56(106)35-87-66(120)43(16-23-53(80)103)97-74(128)51-14-10-30-100(51)76(130)38(4)88-55(105)34-86-63(117)37(3)89-75(129)62(39(5)101)99-71(125)48(21-28-61(115)116)96-70(124)47(20-27-60(113)114)95-69(123)46(19-26-59(111)112)94-68(122)45(18-25-58(109)110)93-67(121)44(17-24-57(107)108)91-64(118)41(78)15-22-52(79)102/h6-8,11-12,36-39,41-51,62,101H,9-10,13-35,78H2,1-5H3,(H2,79,102)(H2,80,103)(H2,81,104)(H,85,119)(H,86,117)(H,87,120)(H,88,105)(H,89,129)(H,90,106)(H,91,118)(H,92,127)(H,93,121)(H,94,122)(H,95,123)(H,96,124)(H,97,128)(H,98,126)(H,99,125)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H4,82,83,84)/t37-,38-,39+,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,62-/m0/s1

InChI Key

MKZNEWGBYSSCTN-KRQMAMFESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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